(2S)-oct-5-en-2-ol
CAS No.:
Cat. No.: VC18227319
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O |
|---|---|
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | (E,2S)-oct-5-en-2-ol |
| Standard InChI | InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1 |
| Standard InChI Key | LZHHQGKEJNRBAZ-ZJELKQJVSA-N |
| Isomeric SMILES | CC/C=C/CC[C@H](C)O |
| Canonical SMILES | CCC=CCCC(C)O |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
(2S)-Oct-5-en-2-ol (C₈H₁₆O) features a linear carbon chain with two functional groups:
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Hydroxyl group (-OH): Positioned at the second carbon, contributing to polarity and hydrogen-bonding capacity.
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Double bond (C=C): Located between carbons 5 and 6, introducing rigidity and influencing reactivity.
The compound’s stereocenter at C2 defines its (S)-configuration, which impacts its interaction with chiral environments, such as enzyme active sites .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | (2S)-Oct-5-en-2-ol |
| CAS Number | 4798-61-2 (racemic mixture) |
| Boiling Point | ~195–200°C (estimated) |
Synthesis and Stereoselective Production
Reduction of α,β-Unsaturated Ketones
A primary route to (2S)-oct-5-en-2-ol involves the stereoselective reduction of (E)-oct-5-en-2-one. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under inert conditions selectively reduces the ketone to the alcohol while preserving the double bond .
Example Protocol
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Substrate: (E)-Oct-5-en-2-one (10.0 g, 79.2 mmol) in THF.
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Reducing Agent: LiAlH₄ (1.8 g, 47.4 mmol) at 5–20°C.
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Workup: Quenching with NaOH and water, followed by filtration and solvent removal.
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Yield: ~90% (racemic), requiring chiral resolution for enantiopure (2S)-form .
Asymmetric Catalysis
Enantioselective synthesis employs chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reagents or Noyori-type complexes, to directly yield the (S)-enantiomer. For instance:
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Catalyst: (R)-BINAP-RuCl₂ for transfer hydrogenation.
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Conditions: Isopropanol, 25°C, 12 hours.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 5.35–5.28 (m, 2H, H5 and H6).
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δ 3.65 (qd, J = 6.2 Hz, 1H, H2-OH).
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δ 1.45–1.20 (m, 10H, remaining CH₂ groups).
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¹³C NMR:
Infrared (IR) Spectroscopy
Table 2: Comparative Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 5.35–5.28 (m) | Olefinic protons |
| IR | 1650 cm⁻¹ | C=C vibration |
Reactivity and Functionalization
Oxidation Reactions
The hydroxyl group undergoes oxidation to form oct-5-en-2-one using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).
Electrophilic Additions
The double bond participates in:
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Hydrohalogenation: HCl yields 2-chloro-oct-5-en-2-ol.
Applications in Industry and Research
Fragrance and Flavor Chemistry
(2S)-Oct-5-en-2-ol contributes green, earthy notes to perfumes and is a precursor to macrocyclic musks. Its enantiopurity enhances odor intensity compared to racemic mixtures .
Pharmaceutical Intermediates
The compound serves as a chiral building block for:
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Antiviral agents: Analogues of oseltamivir.
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Anti-inflammatory drugs: Steroid derivatives.
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